
5-Hydroxylansoprazole
Descripción general
Descripción
5-Hidroxi lansoprazol, también conocido como AG1908, es un metabolito activo del lansoprazol. El lansoprazol es un inhibidor de la bomba de protones gástrica que es eficaz en el tratamiento de diversas enfermedades pépticas. El metabolismo del lansoprazol ocurre a través de la enzima CYP2C19, lo que da como resultado la formación de 5-hidroxi lansoprazol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-hidroxi lansoprazol implica la conversión metabólica del lansoprazol por la enzima CYP2C19. Esta reacción enzimática ocurre bajo condiciones fisiológicas dentro del cuerpo humano. La ruta sintética específica implica la hidroxilación del lansoprazol en la posición 5 del anillo de benceno .
Métodos de producción industrial
La producción industrial de 5-hidroxi lansoprazol generalmente se logra a través de procesos de biotransformación utilizando sistemas microbianos o enzimáticos que expresan CYP2C19. Estos sistemas están optimizados para producir altos rendimientos del metabolito en condiciones controladas .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-hidroxi lansoprazol experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede producir una oxidación adicional, lo que lleva a la formación de derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo hidroxilo en otros grupos funcionales.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales en condiciones específicas
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo o cloruros de acilo
Principales productos formados
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de productos deshidroxilados.
Sustitución: Formación de derivados alquilados o acílicos
Aplicaciones Científicas De Investigación
Pharmacological Properties
5-Hydroxylansoprazole exhibits several pharmacological effects that may differ from its parent compound, lansoprazole. Notably, it retains some proton-pump inhibitory effects and may also possess unique mechanisms of action. Recent studies suggest that 5-HLS can inhibit fatty acid synthase (FASN), an enzyme crucial for cancer cell growth, particularly in triple-negative breast cancer (TNBC) cells . This potential anticancer property highlights the need for further investigation into the therapeutic applications of 5-HLS beyond acid suppression.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound sulfide, a derivative of 5-HLS. The research indicated that this compound could inhibit FASN, suggesting a possible therapeutic role in TNBC treatment .
- Drug Interaction Studies : this compound is involved in significant drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. For instance, studies have shown that fluvoxamine and clarithromycin can dramatically affect the pharmacokinetics of lansoprazole and its metabolites, including 5-HLS. These interactions are crucial for optimizing treatment regimens involving PPIs .
- Hepatoprotective Effects : Research indicates that lansoprazole, through its metabolite 5-HLS, may offer protective effects against drug-induced liver injury. In vitro studies demonstrated that lansoprazole treatment could enhance cell viability in models of cisplatin-induced cytotoxicity by activating the Nrf2 antioxidant pathway .
Comparative Analysis of Pharmacokinetics
The pharmacokinetics of this compound are influenced by genetic polymorphisms in CYP2C19, an enzyme critical for the metabolism of lansoprazole. Variations in this enzyme can lead to significant differences in drug metabolism among individuals:
CYP2C19 Genotype | AUC(0-infinity) Increase with Fluvoxamine | AUC(0-infinity) Increase with Clarithromycin |
---|---|---|
Homozygous Extensive Metabolizers (EMs) | 3.8-fold increase | 1.55-fold increase |
Heterozygous EMs | 2.5-fold increase | 1.74-fold increase |
Poor Metabolizers (PMs) | No significant change | 1.80-fold increase |
This table illustrates how different genotypes can affect the pharmacokinetic profile of lansoprazole and its metabolites, emphasizing the importance of personalized medicine in treatment strategies .
Mecanismo De Acción
El 5-hidroxi lansoprazol ejerce sus efectos inhibiendo la bomba de protones gástrica, también conocida como H+/K+ ATPasa. Esta inhibición reduce la secreción de ácido gástrico, proporcionando alivio de los trastornos relacionados con el ácido. El compuesto se dirige a la bomba de protones en las células parietales del revestimiento del estómago, lo que lleva a una disminución de la producción de ácido .
Comparación Con Compuestos Similares
Compuestos similares
- Omeprazol
- Pantoprazol
- Rabeprazol
- Esomeprazol
Unicidad
El 5-hidroxi lansoprazol es único debido a su origen metabólico específico del lansoprazol y su hidroxilación distintiva en la posición 5. Esta modificación estructural imparte propiedades farmacocinéticas y farmacodinámicas únicas en comparación con otros inhibidores de la bomba de protones .
Actividad Biológica
5-Hydroxylansoprazole is a significant metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastric and esophageal disorders. Recent research has highlighted the compound's biological activities, particularly its potential anticancer properties and mechanisms of action in various biological systems.
This compound exhibits enhanced biological activity compared to its parent compound, lansoprazole. It has been shown to inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. This inhibition is particularly relevant in the context of triple-negative breast cancer, where FASN plays a critical role in tumor growth and survival. The metabolite not only inhibits FASN but also affects the non-homologous end joining (NHEJ) repair pathway of oxidative DNA damage, mediated through poly(ADP-ribose) polymerase 1 (PARP1) .
Antioxidant Properties
Research indicates that lansoprazole, including its metabolites like this compound, can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress. In hepatic cells, this compound has demonstrated protective effects against cisplatin-induced cytotoxicity by upregulating antioxidant genes such as heme oxygenase-1 (HO1). The activation of this pathway suggests potential therapeutic applications for liver protection during chemotherapy .
Case Studies and Clinical Implications
A notable case study reported an elderly patient treated with lansoprazole who developed exfoliative dermatitis. This case emphasized the importance of monitoring adverse effects associated with PPI treatment, although it did not directly implicate this compound. The relationship between prolonged PPI use and skin reactions highlights the need for careful consideration of long-term therapy with these drugs .
Comparative Activity Table
To summarize the biological activities and mechanisms of this compound, the following table compares its effects with those of lansoprazole:
Activity | Lansoprazole | This compound |
---|---|---|
FASN Inhibition | Moderate | Stronger |
NHEJ Regulation | Limited | Significant |
Antioxidant Activity | Some activation of Nrf2 | Strong activation |
Cytoprotection in Hepatic Cells | Limited evidence | Evident in cisplatin models |
Clinical Use | Widely used for gastric disorders | Emerging research in oncology |
Future Directions
The growing body of evidence surrounding the biological activity of this compound opens avenues for further research into its potential as an anticancer agent and as a protective agent in oxidative stress-related conditions. Future studies should focus on:
- In vivo studies to assess the efficacy and safety profile of this compound in cancer models.
- Clinical trials to evaluate its impact on cancer treatment outcomes, especially in combination therapies.
- Mechanistic studies to elucidate the pathways involved in its biological activities.
Propiedades
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLTMRSSAXUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-98-2 | |
Record name | 5-Hydroxylansoprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYLANSOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.